Cas no 1318757-75-3 (2-(3-chloro-4-fluorophenyl)ethanethioamide)
2-(3-chloro-4-fluorophenyl)ethanethioamide Chemical and Physical Properties
Names and Identifiers
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- 2-(3-chloro-4-fluorophenyl)ethanethioamide
- SCHEMBL14109437
- EN300-1966555
- 1318757-75-3
-
- Inchi: 1S/C8H7ClFNS/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H2,11,12)
- InChI Key: YQPXSCUMQMKRCV-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)CC(N)=S)F
Computed Properties
- Exact Mass: 202.9971763g/mol
- Monoisotopic Mass: 202.9971763g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 58.1Ų
2-(3-chloro-4-fluorophenyl)ethanethioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1966555-0.05g |
2-(3-chloro-4-fluorophenyl)ethanethioamide |
1318757-75-3 | 0.05g |
$468.0 | 2023-09-16 | ||
| Enamine | EN300-1966555-0.1g |
2-(3-chloro-4-fluorophenyl)ethanethioamide |
1318757-75-3 | 0.1g |
$490.0 | 2023-09-16 | ||
| Enamine | EN300-1966555-0.25g |
2-(3-chloro-4-fluorophenyl)ethanethioamide |
1318757-75-3 | 0.25g |
$513.0 | 2023-09-16 | ||
| Enamine | EN300-1966555-0.5g |
2-(3-chloro-4-fluorophenyl)ethanethioamide |
1318757-75-3 | 0.5g |
$535.0 | 2023-09-16 | ||
| Enamine | EN300-1966555-1.0g |
2-(3-chloro-4-fluorophenyl)ethanethioamide |
1318757-75-3 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1966555-2.5g |
2-(3-chloro-4-fluorophenyl)ethanethioamide |
1318757-75-3 | 2.5g |
$1089.0 | 2023-09-16 | ||
| Enamine | EN300-1966555-5.0g |
2-(3-chloro-4-fluorophenyl)ethanethioamide |
1318757-75-3 | 5g |
$2858.0 | 2023-06-02 | ||
| Enamine | EN300-1966555-10.0g |
2-(3-chloro-4-fluorophenyl)ethanethioamide |
1318757-75-3 | 10g |
$4236.0 | 2023-06-02 | ||
| Enamine | EN300-1966555-1g |
2-(3-chloro-4-fluorophenyl)ethanethioamide |
1318757-75-3 | 1g |
$557.0 | 2023-09-16 | ||
| Enamine | EN300-1966555-5g |
2-(3-chloro-4-fluorophenyl)ethanethioamide |
1318757-75-3 | 5g |
$1614.0 | 2023-09-16 |
2-(3-chloro-4-fluorophenyl)ethanethioamide Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 2-(3-chloro-4-fluorophenyl)ethanethioamide
2-(3-Chloro-4-Fluorophenyl)Ethanethioamide: A Comprehensive Overview
2-(3-Chloro-4-Fluorophenyl)ethanethioamide, identified by the CAS number 1318757-75-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structure, has garnered attention due to its potential applications in drug discovery and material science. Recent studies have highlighted its role in modulating biological pathways, making it a promising candidate for therapeutic interventions.
The molecular structure of 2-(3-chloro-4-fluorophenyl)ethanethioamide consists of a phenyl ring substituted with chlorine and fluorine atoms at the 3rd and 4th positions, respectively. This substitution pattern imparts distinct electronic properties to the molecule, enhancing its reactivity and bioavailability. The ethanethioamide group attached to the phenyl ring further contributes to its functional versatility, enabling interactions with various biological targets.
Recent research has focused on the synthesis and characterization of this compound. Scientists have employed advanced synthetic methodologies, including nucleophilic substitution and coupling reactions, to optimize its production. These studies have not only improved the yield but also enhanced the purity of the compound, which is crucial for its application in biomedical research.
In terms of pharmacological activity, 2-(3-chloro-4-fluorophenyl)ethanethioamide has shown potential as a modulator of enzyme activity. Preclinical studies indicate that it may inhibit key enzymes involved in inflammatory pathways, suggesting its utility in treating conditions such as arthritis and neurodegenerative diseases. Furthermore, its ability to penetrate cellular membranes efficiently makes it a viable candidate for drug delivery systems.
The environmental impact of this compound has also been a subject of investigation. Researchers have assessed its biodegradability and toxicity profiles, concluding that it poses minimal risk to aquatic ecosystems when used responsibly. This finding is particularly important for industries considering its application in agrochemicals or industrial processes.
Looking ahead, collaborative efforts between academia and industry are expected to unlock further applications of 2-(3-chloro-4-fluorophenyl)ethanethioamide. Its structural flexibility and functional diversity make it a valuable tool in the development of novel therapeutic agents and advanced materials.
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